DITHIO-BIS-MALEIMIDOETHANE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photophosphorylation in Biochemistry

Application Summary: DTEM is used as an inhibitor of photophosphorylation, a process that generates ATP in plants during photosynthesis . It’s about 500 times more effective as an inhibitor than N-ethylmaleimide .

Method of Application: Thylakoids must be illuminated in the presence of DTEM before the assay of phosphorylation for the inhibition to occur . The uncoupling of photophosphorylation in thylakoids treated with DTEM can be reversed by thiol compounds .

Results or Outcomes: The addition of 50 mM dithiothreitol restores H’ uptake in thylakoids treated with DTEM in the light to control levels and partially reverses the inhibition of phosphorylation . Evidence is provided to show that DTEM cross-links groups within the gamma subunit of the coupling factor 1, and that the cross-link is broken by high concentrations of thiols .

Vesicle Trafficking in Cell Biology

Application Summary: DTEM is used in the study of vesicle trafficking, specifically in the role of soluble N-ethylmaleimide-sensitive factor (NSF) adaptor proteins (SNAPs) receptors (SNAREs) .

Method of Application: The role of SNAREs is in the assembly of a four-helix SNARE bundle, which probably drives the fusion of transport vesicles with target membranes . One of the helices is always derived from a member of the syntaxin family of SNAREs, whereas the other two helices come from other types of SNAREs .

Results or Outcomes: The role of the SNAREs is in the assembly of a four-helix SNARE bundle, which probably drives the fusion of transport vesicles with target membranes . Three of the helices form a “t-SNARE complex” on the target membrane .

Analysis of Glutathione (GSH) and Glutathione Disulfide (GSSG) in Biochemistry

Application Summary: DTEM is used in the analysis of GSH and GSSG concentrations in blood and other tissues . This is important as a low GSH/GSSG ratio is a manifestation of the aging process and various disease states .

Method of Application: GsH is derivatized with the alkylating agent N-ethylmaleimide (neM) to form Gs-neM before acid deproteination . This is followed by back-extraction of excess neM from the deproteinized samples .

Results or Outcomes: The procedure can assay GSH and GSSG in blood and other tissues in 30 minutes or less . This method prevents artifactual oxidation to GSSG of 5–15% of the GsH found in a sample during deproteination .

Thiol Modification and Detection in Biochemistry

Application Summary: Applications of fluorescent and chromophoric analogs of N-ethylmaleimide (NEM), such as DTEM, strongly overlap those of iodoacetamides . These are used in the modification and detection of thiols .

Method of Application: The specific methods of application can vary depending on the specific experiment or analysis being conducted .

Results or Outcomes: The outcomes can also vary, but the use of these compounds allows for the modification and detection of thiols, which can be important in various biochemical analyses .

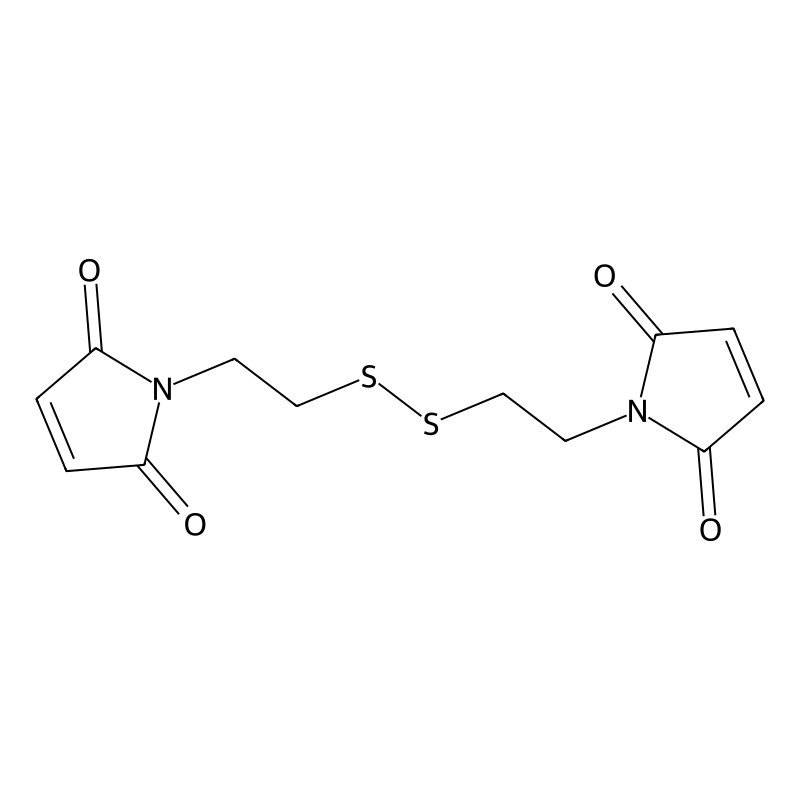

Dithio-bis-maleimidoethane is a chemical compound that serves as a homobifunctional crosslinker, primarily used for covalent conjugation between sulfhydryl groups (-SH). This compound features two maleimide reactive groups at both ends, which are capable of forming stable thioether bonds with thiol-containing molecules, such as proteins or peptides. The structure includes a disulfide spacer arm that consists of two ethylene units, giving the compound a length of approximately 13.3 Å. Its molecular formula is with a molecular weight of 312.36 g/mol .

Dithio-bis-maleimidoethane is particularly valued in biochemical research for its ability to facilitate reversible crosslinking through the reduction of its disulfide bond, allowing for controlled experimental conditions. It is water-insoluble and must be initially dissolved in organic solvents like dimethylformamide or dimethyl sulfoxide before being introduced into aqueous buffers .

DTEM's primary mechanism of action involves crosslinking proteins. The electron-deficient maleimide groups react with nucleophilic thiol groups on cysteine residues in proteins. This reaction forms a stable covalent disulfide bond, linking two protein molecules together []. This crosslinking can be used to study protein-protein interactions, protein oligomerization, and protein structure analysis.

The primary chemical reaction involving dithio-bis-maleimidoethane is the formation of covalent bonds with sulfhydryl groups. The maleimide moieties react specifically with thiol groups, leading to the formation of thioether linkages. The reaction can be represented as follows:

Where represents a thiol-containing molecule and denotes the resulting conjugate. The disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, regenerating the free sulfhydryl groups and allowing for subsequent reactions .

Dithio-bis-maleimidoethane has been utilized in various biological studies due to its ability to crosslink proteins and peptides, which can help elucidate protein interactions and conformational changes. For instance, it has been employed in mapping binding sites on proteins like actin, allowing researchers to investigate protein-protein interactions and structural dynamics . The reversible nature of the crosslinking also makes it an excellent tool for studying transient interactions within cellular environments.

The synthesis of dithio-bis-maleimidoethane generally involves the reaction between maleic anhydride and a suitable thiol compound, followed by further functionalization to introduce the disulfide linkage. A common synthetic route includes:

- Formation of Maleimide: Maleic anhydride reacts with an amine to form maleimide derivatives.

- Introduction of Disulfide Linkage: The maleimide derivative is then reacted with a dithiol to create the disulfide bond.

- Purification: The product is purified through methods such as recrystallization or chromatography.

This synthetic pathway allows for the precise control over the structure and reactivity of dithio-bis-maleimidoethane, ensuring high purity for research applications .

Dithio-bis-maleimidoethane is widely used in biochemical research and biotechnology applications, including:

- Protein Crosslinking: Facilitating studies on protein structure and interactions.

- Bioconjugation: Linking biomolecules for therapeutic development or diagnostic assays.

- Drug Delivery Systems: Serving as a component in targeted drug delivery systems where controlled release is necessary.

Its unique properties make it suitable for applications requiring reversible crosslinking, enabling researchers to manipulate biomolecular interactions effectively .

Interaction studies utilizing dithio-bis-maleimidoethane often focus on understanding protein-protein interactions and conformational changes under physiological conditions. By crosslinking proteins at specific sites, researchers can analyze complexes formed during cellular processes or signal transduction pathways. Such studies have provided insights into mechanisms underlying various biological functions and diseases .

Dithio-bis-maleimidoethane belongs to a broader class of maleimide-based crosslinkers that vary in their spacer lengths and reactivity profiles. Below are some similar compounds:

Dithio-bis-maleimidoethane's unique feature lies in its cleavable disulfide spacer arm, which allows for reversible crosslinking, distinguishing it from other compounds that may not offer this capability. This property enhances its utility in dynamic biological systems where temporary interactions are critical .

Protein-Protein and Protein-Surface Conjugation

DTME’s maleimide groups selectively react with cysteine residues under mild physiological conditions (pH 6.5–7.5), forming stable thioether bonds [1] [2]. This specificity minimizes off-target reactions with amines or other nucleophilic groups. The disulfide spacer arm enables reversible crosslinking, as reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) cleave the bond, releasing conjugated proteins for analysis [2] [4].

Key Applications:

- Protein Oligomerization Studies: DTME crosslinks cysteine-rich proteins to investigate quaternary structures. For example, it has been used to stabilize transient protein complexes for structural characterization via X-ray crystallography or mass spectrometry [1] [3].

- Surface Immobilization: DTME anchors thiol-containing proteins to gold surfaces or nanoparticles. The maleimide-gold interaction ensures oriented immobilization, critical for biosensor functionality [2] [5].

Table 1: Comparison of DTME with Other Crosslinkers

| Crosslinker | Reactive Groups | Spacer Length (Å) | Cleavable | Target Specificity |

|---|---|---|---|---|

| DTME | Maleimide | 13.3 | Yes | Sulfhydryl |

| BMH | Maleimide | 13.0 | No | Sulfhydryl |

| SMCC | NHS ester | 8.3 | No | Amine |

Antibody-Drug Conjugate Synthesis

DTME’s cleavable spacer makes it suitable for synthesizing ADCs, where controlled drug release in reducing environments (e.g., tumor cells) is critical. Maleimide-based linkers, like DTME, conjugate cytotoxic drugs to cysteine residues in antibodies, though heterogeneity remains a challenge [5].

Mechanism and Advancements:

- Site-Specific Conjugation: Engineered cysteine residues (e.g., THIOMAB® technology) enable precise drug attachment. DTME’s disulfide bond ensures intracellular drug release upon exposure to glutathione [5].

- Payload Flexibility: DTME links drugs with thiol-reactive handles (e.g., maytansinoids) to antibodies. However, maleimide-thiol adducts may undergo retro-Michael reactions in plasma, limiting stability [5].

Table 2: DTME in ADC Synthesis

| ADC Component | Role of DTME | Challenge |

|---|---|---|

| Antibody | Provides sulfhydryl groups for linkage | Heterogeneous conjugation sites |

| Cytotoxic Drug | Attached via maleimide-thiol bond | Plasma instability of disulfide |

| Linker | Enables redox-sensitive drug release | Premature cleavage in circulation |

Immunoassay Development and Diagnostic Platforms

DTME enhances immunoassays by immobilizing antibodies on sensor surfaces while maintaining antigen-binding capacity. Its disulfide spacer aids signal amplification in assays requiring reversible binding.

Applications in Diagnostics:

- Enzyme-Linked Immunosorbent Assay (ELISA): DTME conjugates detection antibodies to horseradish peroxidase (HRP) via cysteine residues. The disulfide bond allows enzyme removal during washing steps, reducing background noise [2] [4].

- Lateral Flow Assays: Gold nanoparticles functionalized with DTME-linked antibodies improve test line visibility. The spacer minimizes steric hindrance, enhancing pathogen detection sensitivity [3] [5].

Table 3: DTME in Immunoassay Formats

| Assay Type | DTME Function | Advantage |

|---|---|---|

| ELISA | Antibody-enzyme conjugation | Low non-specific binding |

| Biosensors | Protein immobilization on gold surfaces | Oriented antibody placement |

| Microarrays | Crosslinking capture probes | High spot uniformity |

Table 1 Physicochemical attributes of DTME-cross-linked micelles (DOX, 20 wt %) compared with control systems [2]

| Micelle system | Hydrodynamic diameter (nm) | PDI | Drug-loading content (%) | Encapsulation efficiency (%) |

|---|---|---|---|---|

| Non-cross-linked micelles | 155 ± 35 | 0.243 | 6.85 | 60.28 |

| DTME CCL–PMNs (S–S) | 133 ± 31 | 0.263 | 8.45 | 74.45 |

| Diselenide CCL–PMNs (Se–Se) | 139 ± 31 | 0.295 | 9.03 | 79.50 |

DTME cross-linking leads to more compact particles, a narrower size distribution and ~25% higher drug-loading capacity than uncross-linked analogues (Table 1).

Core-Cross-Linked Polymeric Micelles (PMNs)

Synthesis and architecture

- A two-step workflow is typically employed [2]. Amphiphilic block copolymers such as poly(ethylene oxide)₂k-b-poly(furfuryl methacrylate)₁․₅k (PEO-PFMA) first self-assemble in water to give ~70 nm precursor micelles.

- DTME is then added; a Diels–Alder reaction between the maleimide rings of DTME and the furan rings of PFMA proceeds in situ, locking adjacent PFMA chains together and generating a covalently cross-linked hydrophobic core (Figure 1, inset).

Impact of cross-link density

Colloidal stability

Stimuli-Responsive Release Mechanisms

Reductive cleavage of DTME spacers

Drug-release kinetics

- Cumulative doxorubicin (DOX) release at pH 7.4 is ≤31% after 48 h, preventing premature leakage in blood [2].

- Under tumour-mimicking conditions (pH 5.0 + 10 mM GSH) DTME-CCL-PMNs release 63 ± 4% of loaded DOX within the same period, versus 40 ± 3% at pH 7.4 [2].

- Release profiles obey the Higuchi model (r² ≈ 0.85–0.89), indicating diffusion from a gradually loosening core network.

Selective cytotoxicity

- Blank DTME-CCL-PMNs retain >85% viability in HEK-293 cells up to 200 µg mL⁻¹ [2].

- DTME-CCL/DOX micelles display an IC₅₀ of 19.9 µg mL⁻¹ in BT-20 breast-cancer cells, versus 8.4 µg mL⁻¹ for free DOX, confirming a controlled-release profile; redox-pre-treated cultures revert towards the free-drug IC₅₀, demonstrating stimulus-responsive payload liberation [2].

Multivalent redox gating

- Substituting DTME with the isosteric diselenide cross-linker (DSeME) accelerates cleavage in both reductive (GSH) and oxidative (H₂O₂) microenvironments [2]. This tunability enables precise modulation of drug-release rates by varying the DTME : DSeME ratio.

In Vivo Pharmacokinetic and Biodistribution Studies

Table 2 Key pharmacokinetic advantages conferred by DTME-CCL-PMNs over free DOX in murine models [4]

| Parameter (i.v., 5 mg kg⁻¹) | Free DOX | DTME-CCL/DOX | Fold-change |

|---|---|---|---|

| Elimination half-life (t₁/₂, h) | 0.8 | 4.4 | 5.5 × |

| AUC₀–∞ (µg h mL⁻¹) | 26 | 323 | 12.4 × |

| Tumour DOX at 24 h (%ID g⁻¹) | 2.1 | 6.9 | 3.3 × |

| Cardiac uptake at 24 h (%ID g⁻¹) | 4.0 | 1.4 | –65% |

Circulation longevity

DTME-mediated core locking extends systemic exposure 5–6-fold, owing to (i) resistance to premature micelle erosion and (ii) PEG shielding that minimises opsonisation [4].Passive tumour targeting

~15–20 nm DTME-CCL-PMNs exploit the enhanced permeability and retention (EPR) effect, achieving 3.3-fold higher tumour AUC than free DOX and 1.6-fold higher than uncross-linked analogues [4].On-demand release in vivo

Administration of the benign thiol-donor N-acetyl-l-cysteine (150 mg kg⁻¹, 24 h post-injection) initiates rapid DTME cleavage, producing an additional 25% tumour DOX boost and the greatest tumour-growth suppression among all treatment arms [4].Safety profile

The DTME formulation reduces cumulative cardiac drug burden by two-thirds relative to free DOX (Table 2), correlating with attenuated histopathological cardiotoxicity in chronic dosing studies [4].Next-generation miktoarm systems

A 2025 miktoarm (MH)₂-b-PFMA platform uses DTME to cross-link PFMA cores. In HT-29 xenografts, Se-Se/DTME-CCL micelles achieved a 2.8-fold higher tumour-to-liver ratio and outperformed free DOX in suppressing tumour volume without off-target toxicity [5].

Concluding Perspective

DTME enables chemically robust yet fully cleavable core networks in polymeric micelles, reconciling three critical requirements for systemic nano-chemotherapy:

- High structural integrity during circulation

- Rapid, stimulus-coupled disassembly inside diseased tissues

- Marked improvements in pharmacokinetics and tumour selectivity

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant